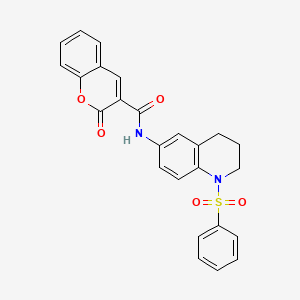

2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S/c28-24(21-16-18-7-4-5-11-23(18)32-25(21)29)26-19-12-13-22-17(15-19)8-6-14-27(22)33(30,31)20-9-2-1-3-10-20/h1-5,7,9-13,15-16H,6,8,14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPGTDMZHDXLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Synthesis of the Tetrahydroquinoline Derivative: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydroquinoline ring.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced via sulfonylation, where the tetrahydroquinoline derivative reacts with a phenylsulfonyl chloride in the presence of a base.

Coupling Reaction: Finally, the chromene core and the sulfonylated tetrahydroquinoline are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The biological activity of 2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the chromene and quinoline moieties can interact with different active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues with Chromene Carboxamide Moieties

Compound 12: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (synthesized via acetic acid/sodium acetate-mediated condensation) shares the chromene carboxamide backbone but substitutes the tetrahydroquinoline group with a sulfamoylphenyl group. This structural variation likely impacts solubility and bioactivity.

Tetrahydroquinoline Derivatives in Electrochemistry

CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile): This compound, studied for its role in Au electrodeposition, features a tetrahydroquinoline core modified with a diazenyl-cyanoethyl group. Unlike the target compound, CTDB’s nitrile and diazenyl groups enable strong interfacial adsorption on Au electrodes, critical for electrochemical leveling applications. materials science) .

Tetrahydroquinoline-Based Pharmacological Agents

Compound 70: N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride demonstrates nitric oxide synthase (NOS) inhibition, with specificity for isoforms (e.g., iNOS, eNOS). The target compound’s chromene carboxamide group may confer distinct inhibitory profiles compared to Compound 70’s thiophene carboximidamide, emphasizing the role of substituents in modulating bioactivity .

Crystalline and Conformational Comparisons

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one: Single-crystal X-ray analysis reveals torsion angles (e.g., 47.0° for isoxazole-phenyl) and hydrogen-bonding networks (O–H⋯O, N–H⋯O). The target compound’s phenylsulfonyl group may introduce steric hindrance or distinct crystal-packing interactions compared to this nitro- and isoxazole-substituted analog .

Key Research Findings and Implications

Functional Group Impact : The phenylsulfonyl group in the target compound may enhance metabolic stability compared to sulfamoyl or nitrile groups in analogs, though this requires experimental validation .

Application Divergence: Chromene carboxamide derivatives (e.g., Compound 12) lack the tetrahydroquinoline core, limiting direct comparison to the target compound’s hybrid structure .

Biological Activity

The compound 2-oxo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide represents a novel class of tetrahydroquinoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a chromene moiety and a tetrahydroquinoline unit. Its chemical formula can be represented as follows:

Research indicates that this compound exhibits biological activity primarily through its interaction with various molecular targets:

- P2X7 Receptor Antagonism : The compound has been identified as a modulator of the P2X7 receptor, which plays a crucial role in inflammatory responses and neuroinflammatory conditions. It has shown promise in reducing inflammation in models of autoimmune diseases and neurodegenerative disorders .

- Antiviral Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds exhibit antiviral properties against strains of human coronaviruses. The compound's structure may enhance its ability to inhibit viral replication .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

- Study on Inflammatory Diseases : A study demonstrated that the administration of the compound in animal models resulted in significant reductions in markers of inflammation and improved clinical outcomes in conditions such as rheumatoid arthritis .

- Antiviral Efficacy Assessment : In vitro assays indicated that the compound inhibited viral replication at concentrations that were not cytotoxic to host cells. This suggests a potential for therapeutic use against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.